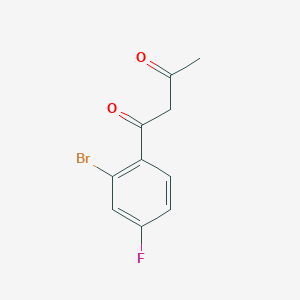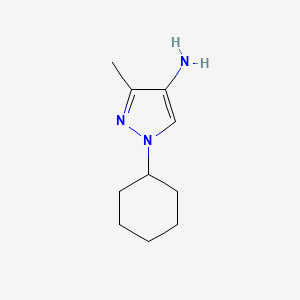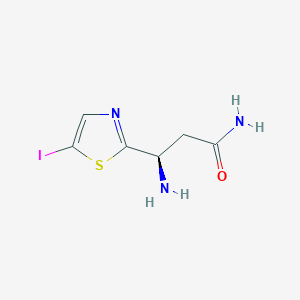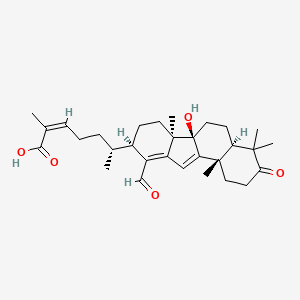![molecular formula C11H14N2S B13061916 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the indole ring at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this specific compound, the starting materials would include a suitable aldehyde or ketone with a methylsulfanyl group.
Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents followed by cyclization . This method is particularly useful for synthesizing indoles with minimal substitution on the 2- and 3-positions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, halogens, and sulfuric acid are typically used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while electrophilic substitution on the indole ring would introduce various functional groups at specific positions.
科学的研究の応用
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
The methylsulfanyl group can also influence the compound’s reactivity and binding affinity, enhancing its biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.
類似化合物との比較
1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine can be compared with other similar compounds, such as:
5-(Methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine: This compound has a pyrrole ring instead of an indole ring, which affects its chemical properties and biological activities.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a dihydropyrimidine ring and exhibit different pharmacological activities, such as analgesic effects.
The uniqueness of this compound lies in its indole ring structure combined with the methylsulfanyl group, which imparts distinct chemical reactivity and biological properties.
特性
分子式 |
C11H14N2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC名 |
1-(2-methylsulfanylethyl)indol-5-amine |
InChI |
InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3 |
InChIキー |
LBLAWFQXBCHHCV-UHFFFAOYSA-N |
正規SMILES |
CSCCN1C=CC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)



amine](/img/structure/B13061929.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
